LogP-Driven CNS Drug-Space Positioning vs. 4-Fluoro-1-methyl-1H-indazole (No Bromine)
The introduction of bromine at the 3-position increases calculated LogP by approximately 0.76 log units relative to 4-fluoro-1-methyl-1H-indazole (LogP 1.71), yielding a compound with LogP of 2.47 that better aligns with the CNS drug-like range (LogP 2–4) while remaining below the Lipinski threshold of 5 . The 3-iodo analog (LogP ~2.52) offers near-identical lipophilicity but at the cost of a 20.5% higher molecular weight (276.05 vs. 229.05 g/mol), which may reduce ligand efficiency [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.47 (molbase) |
| Comparator Or Baseline | 4-Fluoro-1-methyl-1H-indazole: LogP = 1.71; 4-Fluoro-3-iodo-1-methyl-1H-indazole: LogP ≈ 2.52 |
| Quantified Difference | ΔLogP = +0.76 vs. non-brominated analog; ΔLogP ≈ −0.05 vs. iodo analog |
| Conditions | Computed values (XLogP3 / ACD/Labs), standard conditions |
Why This Matters
The target compound occupies an optimal lipophilicity window for CNS penetration and oral bioavailability that the non-brominated analog (too polar) cannot achieve, while avoiding the molecular weight penalty of the iodo analog.
- [1] Chembase. 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS 1257535-07-1). LogP = 2.5242178; molecular weight = 276.05. View Source
